Cyclopropyl-(2,4-dichloro-benzyl)-amine
Overview
Description
Cyclopropyl-(2,4-dichloro-benzyl)-amine is a useful research compound. Its molecular formula is C10H11Cl2N and its molecular weight is 216.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Direct Cyclopropyl Transfer Reactions
A significant advancement in the field involves the development of methods for direct cyclopropyl transfer to nitrogen atoms within heterocycles or amides. Gagnon et al. (2007) introduced an expedient method for the N-cyclopropylation of azoles and amides using a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate. This process is notable for its application in preparing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, showcasing the compound's ability to introduce cyclopropyl groups to nitrogen-containing rings, thereby enhancing their complexity and potential biological relevance Gagnon et al., 2007.
Copper-Promoted N-Cyclopropylation
Further expanding the scope of cyclopropyl incorporation, Bénard et al. (2010) reported a copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This method provided a straightforward approach to generate N-cyclopropyl derivatives, highlighting the effectiveness of cyclopropyl groups in modifying amines and anilines to produce compounds with potentially valuable properties for further chemical transformations Bénard et al., 2010.
Synthetic Processes of Cycloprophyl Carboxylic Acid
Yang Qiu-yan (2013) demonstrated a new process for preparing cycloprophyl carboxylic acid, starting from 2,4-dichloro-1-fluorobenzene. This process involved amination with cyclopropylamine, highlighting the cyclopropyl group's role in synthesizing complex molecules. The process is noted for its environmental friendliness and efficiency, suggesting its potential for broader application in green chemistry Yang Qiu-yan, 2013.
Enantioselective Cyclopropanation
Meazza et al. (2016) described the first enantioselective cyclopropanation of enals using benzyl chlorides, catalyzed by chiral secondary amines. This methodology allowed for the formation of formyl cyclopropane derivatives with good yields and excellent stereoselectivities, illustrating the cyclopropyl group's importance in achieving high stereocontrol in organic synthesis Meazza et al., 2016.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLISSGALOLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405966 | |
Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892568-95-5 | |
Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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